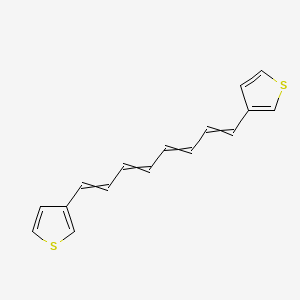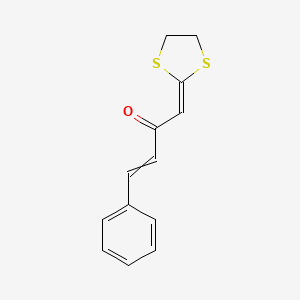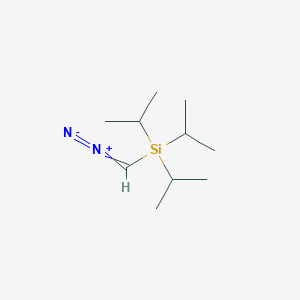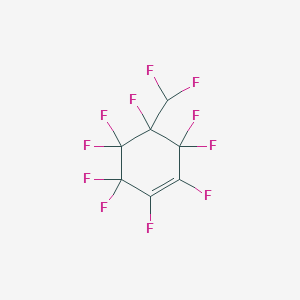![molecular formula C13H18F3NO3S B14301668 N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine CAS No. 114466-87-4](/img/structure/B14301668.png)
N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine is an organic compound that features a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and an oxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine typically involves multiple steps:
Formation of 3-(Trifluoromethyl)benzenesulfonyl chloride: This can be achieved by reacting 3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of this compound: The sulfonyl chloride intermediate is then reacted with hexan-1-amine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. Typical conditions involve moderate temperatures and polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and ethers.
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include sulfides and amines.
Applications De Recherche Scientifique
N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}pentan-1-amine
- N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}butan-1-amine
- N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}propan-1-amine
Uniqueness
N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine is unique due to its longer alkyl chain compared to similar compounds. This can influence its physical properties, such as solubility and melting point, as well as its biological activity. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
114466-87-4 |
|---|---|
Formule moléculaire |
C13H18F3NO3S |
Poids moléculaire |
325.35 g/mol |
Nom IUPAC |
(hexylamino) 3-(trifluoromethyl)benzenesulfonate |
InChI |
InChI=1S/C13H18F3NO3S/c1-2-3-4-5-9-17-20-21(18,19)12-8-6-7-11(10-12)13(14,15)16/h6-8,10,17H,2-5,9H2,1H3 |
Clé InChI |
RLAHIDALUUBBPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNOS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)


![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)

![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)



![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
